molecular formula C16H21N5O2S B2721993 2-[4-(5-cyclopropyl-1,3,4-oxadiazol-2-yl)piperidin-1-yl]-N-(4-methyl-1,3-thiazol-2-yl)acetamide CAS No. 1251543-28-8

2-[4-(5-cyclopropyl-1,3,4-oxadiazol-2-yl)piperidin-1-yl]-N-(4-methyl-1,3-thiazol-2-yl)acetamide

Cat. No.: B2721993
CAS No.: 1251543-28-8
M. Wt: 347.44
InChI Key: UGTKVSWGVCIXIC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound features a hybrid heterocyclic architecture combining a 1,3,4-oxadiazole core substituted with a cyclopropyl group, a piperidine linker, and an acetamide moiety terminating in a 4-methylthiazole ring. The cyclopropyl group may enhance metabolic stability and membrane permeability, while the thiazole ring contributes to hydrogen-bonding interactions with biological targets.

Properties

IUPAC Name

2-[4-(5-cyclopropyl-1,3,4-oxadiazol-2-yl)piperidin-1-yl]-N-(4-methyl-1,3-thiazol-2-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H21N5O2S/c1-10-9-24-16(17-10)18-13(22)8-21-6-4-12(5-7-21)15-20-19-14(23-15)11-2-3-11/h9,11-12H,2-8H2,1H3,(H,17,18,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UGTKVSWGVCIXIC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CSC(=N1)NC(=O)CN2CCC(CC2)C3=NN=C(O3)C4CC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H21N5O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

347.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Mechanism of Action

Mode of Action

It is known that 1,2,4-oxadiazoles possess hydrogen bond acceptor properties due to the electronegativities of nitrogen and oxygen. This property could potentially facilitate interactions with biological targets, leading to changes in their function.

Biochemical Pathways

Given the broad spectrum of biological activities associated with 1,2,4-oxadiazole compounds, it is likely that this compound could influence multiple biochemical pathways, leading to downstream effects.

Result of Action

Given the reported biological activities of 1,2,4-oxadiazole compounds, it is plausible that this compound could have significant effects at the molecular and cellular levels.

Biological Activity

The compound 2-[4-(5-cyclopropyl-1,3,4-oxadiazol-2-yl)piperidin-1-yl]-N-(4-methyl-1,3-thiazol-2-yl)acetamide is a heterocyclic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant research findings.

The molecular structure of the compound includes a piperidine ring, an oxadiazole moiety, and a thiazole group. The molecular formula is C17H20N6OC_{17}H_{20}N_{6}O with a molecular weight of approximately 324.4 g/mol.

PropertyValue
Molecular FormulaC17H20N6O
Molecular Weight324.4 g/mol
IUPAC Name2-[4-(5-cyclopropyl-1,3,4-oxadiazol-2-yl)piperidin-1-yl]-N-(4-methyl-1,3-thiazol-2-yl)acetamide
InChI KeyBUXYXZXXTNLPON-UHFFFAOYSA-N

Antimicrobial Properties

Recent studies have indicated that compounds containing oxadiazole and thiazole rings exhibit significant antimicrobial activity. For example, a study demonstrated that derivatives of oxadiazoles showed moderate to high antibacterial effects against various bacterial strains, including Staphylococcus aureus and Escherichia coli . The presence of the cyclopropyl group in the oxadiazole moiety may enhance its binding affinity to bacterial targets.

Anticancer Activity

Thiazole-containing compounds have been extensively researched for their anticancer properties. In vitro assays have shown that compounds similar to 2-[4-(5-cyclopropyl-1,3,4-oxadiazol-2-yl)piperidin-1-yl]-N-(4-methyl-1,3-thiazol-2-yl)acetamide exhibit cytotoxic effects on cancer cell lines. For instance, thiazole derivatives have demonstrated IC50 values in the low micromolar range against various cancer types . The mechanism often involves apoptosis induction through modulation of signaling pathways related to cell growth and survival.

The biological activity of this compound is believed to stem from its ability to interact with specific cellular targets. The oxadiazole ring can inhibit certain enzymes or receptors involved in pathogenic processes. Additionally, the thiazole component may enhance the compound's affinity for biological targets due to its electron-withdrawing nature . Studies suggest that these interactions can disrupt critical cellular functions leading to antimicrobial or anticancer effects.

Study 1: Antimicrobial Evaluation

A study conducted on a series of oxadiazole derivatives found that the incorporation of thiazole significantly improved antimicrobial activity compared to analogs lacking this moiety. The compound exhibited an MIC (Minimum Inhibitory Concentration) value lower than that of standard antibiotics .

Study 2: Anticancer Activity

In another investigation focusing on thiazole derivatives, it was reported that certain compounds showed potent cytotoxicity against breast cancer cells (MCF7). The study highlighted structure–activity relationships (SAR), indicating that modifications at the thiazole position could enhance activity .

Scientific Research Applications

Anticancer Activity

Research indicates that compounds containing the oxadiazole moiety exhibit significant anticancer properties. For instance, related oxadiazole derivatives have shown promising results against various cancer cell lines, including SNB-19 and OVCAR-8, with percent growth inhibitions reaching up to 86% . The mechanism often involves the inhibition of tyrosine kinases or other signaling pathways critical for cancer cell proliferation.

Antimicrobial Properties

The presence of both oxadiazole and thiazole rings enhances the antimicrobial activity of this compound. Studies have demonstrated that similar oxadiazole derivatives possess broad-spectrum antibacterial and antifungal activities against strains like Staphylococcus aureus and Escherichia coli . The compound's ability to disrupt microbial cell walls or inhibit essential enzymes is a focal point of its antimicrobial efficacy.

Neuropharmacological Effects

The piperidine structure is commonly associated with neuroactive compounds. Preliminary studies suggest that derivatives of this compound may exhibit analgesic or anxiolytic effects through modulation of neurotransmitter systems. This potential application warrants further investigation into its effects on central nervous system targets.

Case Studies

Several studies have documented the biological activities of compounds related to 2-[4-(5-cyclopropyl-1,3,4-oxadiazol-2-yl)piperidin-1-yl]-N-(4-methyl-1,3-thiazol-2-yl)acetamide :

  • Anticancer Studies : A recent study demonstrated that a related oxadiazole derivative displayed significant growth inhibition in multiple cancer cell lines (PGIs ranging from 51% to 86%) indicating potential therapeutic applications in oncology .
  • Antimicrobial Efficacy : Another investigation assessed the antibacterial activity of similar derivatives against E. coli and S. aureus, highlighting their potential as new antimicrobial agents .

Comparison with Similar Compounds

Table 1: Structural Comparison

Compound Name Core Heterocycle Key Substituents Pharmacophore Modifications
Target Compound 1,3,4-Oxadiazole Cyclopropyl (oxadiazole), piperidine, 4-methylthiazole (acetamide) Optimized for lipophilicity and target binding
2-({5-[4-(Cyclopropylcarbonyl)-1-piperazinyl]-1,3,4-thiadiazol-2-yl}sulfanyl)-N-(5-methylisoxazol-3-yl)acetamide 1,3,4-Thiadiazole Cyclopropanecarbonyl (piperazine), isoxazole (acetamide) Increased solubility due to sulfanyl linker
2-[[5-[4-[2-(3,4-Dimethoxyphenyl)acetyl]-1-piperazinyl]-1,3,4-thiadiazol-2-yl]thio]-N-(5-methylisoxazol-3-yl)acetamide 1,3,4-Thiadiazole 3,4-Dimethoxyphenylacetyl (piperazine), isoxazole (acetamide) Enhanced bulk for receptor selectivity
N-(1,3-Benzothiazol-2-yl)-2-(4-methylpiperazin-1-yl)acetamide Benzothiazole Methylpiperazine (acetamide) Improved CNS penetration via benzothiazole
N-(5-((2-(Piperidin-1-yl)ethyl)thio)-1,3,4-thiadiazol-2-yl)benzamide derivatives 1,3,4-Thiadiazole Piperidinylethylthio, benzamide Flexible linker for enzyme inhibition

Key Observations:

  • Heterocycle Core : Replacement of oxadiazole with thiadiazole (e.g., ) introduces sulfur, altering electronic properties and metabolic stability.
  • Substituents : Cyclopropyl (target compound) vs. bulkier aryl groups (e.g., 3,4-dimethoxyphenyl in ) impact steric hindrance and logP values.
  • Linker Flexibility : Piperidine (rigid) vs. piperazine (semi-rigid) or ethylthio (flexible) chains modulate conformational adaptability .

Key Observations:

  • The target compound’s 4-methylthiazole group may confer stronger Gram-positive antibacterial activity compared to isoxazole-containing analogs .
  • Thiadiazole derivatives (e.g., ) exhibit broader target diversity (anticancer, enzyme inhibition) but require structural optimization for pharmacokinetics.

Physicochemical Trends:

  • LogP : Cyclopropyl (target compound) reduces hydrophobicity vs. phenylsulfonyl groups .
  • Solubility : Sulfanyl linkers (e.g., ) improve aqueous solubility compared to acetylated analogs.

Q & A

Q. How can researchers optimize formulations for in vivo studies given the compound’s solubility limitations?

  • Formulation Approaches :
MethodApplication
Co-solvents PEG-400 or cyclodextrins for aqueous solubility
Nanoemulsions Lipid-based carriers for improved bioavailability

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.